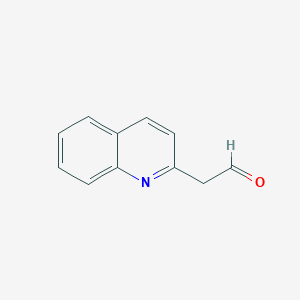

2-(Quinolin-2-YL)acetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-quinolin-2-ylacetaldehyde |

InChI |

InChI=1S/C11H9NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,8H,7H2 |

InChI Key |

HZYCUVLOBNNEKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Quinolin 2 Yl Acetaldehyde

Reactivity of the Aldehyde Functional Group in 2-(Quinolin-2-YL)acetaldehyde

The aldehyde group is a primary site for chemical transformations, characterized by the electrophilic nature of its carbonyl carbon. This makes it susceptible to attack by a wide variety of nucleophiles and subject to both oxidation and reduction, providing pathways to a range of important derivatives.

Nucleophilic Addition Reactions and Their Scope

The most characteristic reaction of aldehydes, including this compound, is nucleophilic addition to the carbonyl group. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is typically protonated in a subsequent step to yield an alcohol product. The hybridization of the carbonyl carbon changes from sp² to sp³, and if the two groups attached to the carbonyl are different, a new chiral center can be created. libretexts.org

The scope of nucleophilic addition is broad, encompassing a variety of both negatively charged and neutral nucleophiles. libretexts.org The reactivity of the carbonyl group in this compound is influenced by the electron-withdrawing nature of the adjacent quinoline (B57606) ring, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Key nucleophilic addition reactions include:

Hydrazone Formation: Aldehydes readily react with hydrazine (B178648) derivatives, such as 2-hydrazinoquinoline (B107646), to form stable hydrazones through the formation of a Schiff base. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. nih.gov

Reactions with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. These reactions are generally irreversible. masterorganicchemistry.com

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a method for carbon-carbon double bond formation.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the aldehyde group results in the formation of a cyanohydrin, which is a versatile intermediate for synthesizing other functional groups like carboxylic acids and amines. masterorganicchemistry.com

Table 1: Scope of Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Hydrazines | 2-Hydrazinoquinoline | Hydrazone |

| Organometallics | Methylmagnesium bromide | Secondary Alcohol |

| Phosphorus Ylides | Triphenylphosphine ylide | Alkene |

| Cyanide | Sodium Cyanide | Cyanohydrin |

Oxidation to 2-(Quinolin-2-YL)acetic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(Quinolin-2-YL)acetic acid. This transformation is a common and efficient process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting 2-(Quinolin-2-YL)acetic acid and its derivatives are valuable synthetic intermediates. For instance, they can be used in the synthesis of various heterocyclic compounds and have been explored for their potential biological activities. researchgate.net Enzyme-mediated oxidation offers a green and efficient alternative for the site-selective oxidation of quinoline derivatives. rsc.org

Table 2: Oxidation of this compound

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 2-(Quinolin-2-YL)acetic acid |

| Chromium Trioxide (CrO₃) | 2-(Quinolin-2-YL)acetic acid |

Reduction to 2-(Quinolin-2-YL)ethanol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding 2-(Quinolin-2-YL)ethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as is the more reactive lithium aluminum hydride (LiAlH₄). Another method is catalytic transfer hydrogenation, which has been used for the reduction of related quinoline aldehydes. researchgate.netnih.gov The resulting alcohol, 2-(Quinolin-2-YL)ethanol, can serve as a precursor for further functionalization, such as in the synthesis of alkoxy ethanol (B145695) derivatives which have been investigated for antimicrobial properties. nih.gov

Table 3: Reduction of this compound

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 2-(Quinolin-2-YL)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(Quinolin-2-YL)ethanol |

| Catalytic Transfer Hydrogenation | 2-(Quinolin-2-YL)ethanol |

Reactivity and Functionalization of the Quinoline Ring System

The quinoline ring is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine moiety significantly influences the ring's reactivity, making it electron-deficient. This electronic nature dictates the regioselectivity of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Quinolyl Moiety

In electrophilic aromatic substitution (EAS) reactions, the quinoline ring is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. This deactivation is most pronounced in the pyridine ring. Consequently, electrophilic attack preferentially occurs on the more electron-rich benzene ring. reddit.com The substitution typically takes place at positions C5 and C8. reddit.comvaia.com Attack at these positions results in a more stable carbocation intermediate where the aromaticity of the pyridine ring is preserved during the resonance stabilization. vaia.com The presence of the acetaldehyde (B116499) side chain at the C2 position further deactivates the pyridine ring but is expected to have a lesser influence on the reactivity of the benzenoid ring.

Common EAS reactions and their expected outcomes on the quinoline nucleus are:

Nitration: Using a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitro and 8-nitro derivatives.

Halogenation: Reactions with halogens like Br₂ can lead to the formation of 5-bromo and 8-bromoquinolines, although conditions may need to be controlled to avoid side reactions.

Sulfonation: Treatment with fuming sulfuric acid generally results in substitution at the C8 position.

Nucleophilic Substitution Reactions at Key Positions

The electron-deficient nature of the pyridine ring makes the quinoline system susceptible to nucleophilic aromatic substitution (SNAr), particularly at the α (C2) and γ (C4) positions. quimicaorganica.org Since the parent compound is already substituted at C2, direct nucleophilic substitution of hydrogen at this position is less common but can be achieved under specific conditions, for example, through catalyst-free reactions with certain nucleophiles like acylethynylpyrroles. rsc.org

If a good leaving group were present at the C2 or C4 position, nucleophilic displacement would be a highly favorable process. mdpi.comresearchgate.net For this compound itself, nucleophilic attack is more likely to occur at the C4 position. quimicaorganica.org Reactions like the Chichibabin amination (reaction with sodium amide) can introduce an amino group, typically at C2, but can also occur at C4. The addition of strong nucleophiles like organolithium reagents can also occur, leading to the formation of dihydroquinoline intermediates which can be subsequently oxidized to rearomatize the ring. quimicaorganica.org

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic and basic center. This reactivity is fundamental to a variety of chemical transformations, including quaternization and N-oxide formation.

Quaternization:

The nitrogen atom of this compound can readily react with alkyl halides to form quaternary quinolinium salts. This reaction, a classic example of nucleophilic substitution, involves the attack of the quinoline nitrogen on the electrophilic carbon of the alkyl halide. For instance, treatment with methyl iodide would yield the corresponding N-methylquinolinium iodide salt. The formation of such quinolinium salts is a well-established reaction for the quinoline core. The positive charge on the nitrogen atom in the resulting quinolinium salt significantly alters the electronic properties of the molecule, enhancing the reactivity of the quinoline ring towards nucleophilic attack.

N-Oxide Formation:

Oxidation of the quinoline nitrogen in this compound can lead to the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The resulting N-oxide functionality dramatically influences the reactivity of the quinoline ring. It activates the C2 and C4 positions towards nucleophilic substitution, a feature that has been widely exploited in the functionalization of quinoline derivatives. For example, quinoline N-oxides can react with various nucleophiles, leading to the introduction of substituents at the C2 position.

| Reaction Type | Reagent Example | Product Type |

| Quaternization | Methyl iodide (CH₃I) | N-Methyl-2-(1-oxoethyl)quinolinium iodide |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(1-Oxoethyl)quinoline 1-oxide |

Applications of 2 Quinolin 2 Yl Acetaldehyde in Advanced Organic Synthesis and Materials Science

Building Block for the Synthesis of Complex Quinoline-Containing Molecules

The aldehyde functionality of 2-(Quinolin-2-YL)acetaldehyde serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable precursor for the synthesis of more elaborate quinoline-containing structures.

The reactivity of the aldehyde group in this compound allows for its participation in various cyclization reactions to construct novel heterocyclic systems. Quinoline (B57606) aldehydes, in general, are known to undergo condensation reactions with a range of dinucleophiles to afford fused heterocyclic systems. For instance, related quinoline-4-carboxaldehydes have been utilized in condensation reactions with substituted anilines to generate Schiff bases, which can be further cyclized. wikipedia.org Similarly, this compound can be envisioned as a key starting material for the synthesis of novel fused heterocycles such as quinolyl-substituted pyrimidines, imidazoles, or oxazoles through reactions with appropriate binucleophilic partners like ureas, guanidines, or amino phenols.

The Knoevenagel condensation of quinoline-carbaldehydes with active methylene (B1212753) compounds, such as cyclohexanone (B45756) derivatives, has been employed to produce quinoline-acridine hybrids. youtube.com This strategy can be extended to this compound to access a variety of fused and spirocyclic heterocyclic systems.

This compound is a valuable precursor for a wide array of quinoline derivatives through various chemical transformations. The aldehyde group can readily undergo nucleophilic addition, reduction, oxidation, and olefination reactions.

Condensation reactions of quinoline aldehydes with primary amines lead to the formation of Schiff bases (imines), which are themselves versatile intermediates. wikipedia.org These imines can be reduced to secondary amines or utilized in cycloaddition reactions. Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single step. nih.gov Quinoline aldehydes are excellent substrates for MCRs like the Povarov, Gewald, and Ugi reactions, enabling the synthesis of highly functionalized quinoline derivatives. nih.gov

The Wittig reaction and its variants provide a straightforward method for converting the aldehyde group of this compound into an alkene, thus allowing for the introduction of various vinyl substituents at the 2-position of the quinoline ring. This opens up avenues for the synthesis of quinoline-containing polymers and other advanced materials.

A summary of potential transformations of this compound is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Class |

| Nucleophilic Addition | Grignard reagents, organolithium compounds | Secondary alcohols |

| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Primary alcohols |

| Oxidation | Potassium permanganate (B83412), Jones reagent | Carboxylic acids |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Condensation | Primary amines, hydrazines, hydroxylamines | Imines, hydrazones, oximes |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | α,β-Unsaturated compounds |

| Multicomponent Reactions | e.g., Amine, isocyanide, carboxylic acid (Ugi reaction) | α-Acylamino amides |

The quinoline scaffold is a key component in many synthetic dyes due to its extended π-conjugated system, which often imparts desirable photophysical properties such as strong absorption in the visible region and fluorescence. The aldehyde group of this compound can be utilized to construct the chromophoric system of various dye classes.

For example, condensation of this compound with electron-rich aromatic or heterocyclic compounds can lead to the formation of styryl dyes. These dyes often exhibit solvatochromism and can have applications as fluorescent probes or in nonlinear optics. A study on a quinolin-2(1H)-one-isoxazole dye demonstrated its potential as a Michael acceptor for sensing applications. rsc.org The synthesis of such dyes often involves the condensation of an aldehyde with an active methylene group, a reaction for which this compound is well-suited.

Furthermore, the incorporation of the quinoline moiety into larger conjugated systems is a common strategy in the design of sensitizers for dye-sensitized solar cells (DSSCs). acs.org The aldehyde functionality provides a convenient point of attachment for anchoring groups or for extending the conjugation path of the dye molecule.

Design and Synthesis of Ligands for Catalysis Derived from this compound

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordinating atom for metal ions. This property has been widely exploited in the design of ligands for homogeneous catalysis. This compound can be transformed into a variety of multidentate ligands.

For instance, condensation of this compound with chiral amines can produce chiral imine ligands, which can be used in asymmetric catalysis. Subsequent reduction of the imine bond would yield chiral secondary amine ligands. The synthesis of 2,6-di(quinolin-8-yl)pyridines as tridentate ligands for ruthenium(II) complexes has been reported, highlighting the utility of the quinoline motif in constructing ligands for luminescent metal complexes. youtube.com A similar strategy could be employed starting from this compound to generate novel ligand architectures.

Quinoline-based ligands have been successfully used in a variety of catalytic reactions, including cross-coupling reactions and oxidation catalysis. rsc.org The electronic properties of the quinoline ring can be readily tuned by introducing substituents, which in turn influences the catalytic activity of the corresponding metal complexes.

Development of Chemical Probes for Interdisciplinary Research

The inherent fluorescence of the quinoline scaffold makes it an attractive platform for the development of chemical probes for sensing and imaging applications in chemistry, biology, and medicine. The aldehyde group of this compound can serve as a reactive site for the introduction of a recognition moiety that selectively interacts with a target analyte.

Quinoline-based fluorescent probes have been designed for the detection of various species, including metal ions like Cu²⁺ and biologically relevant molecules such as hypochlorous acid and tau aggregates associated with Alzheimer's disease. rsc.orgnih.govacs.orgnih.gov The general design principle of these probes often involves a "turn-on" or "turn-off" fluorescence response upon binding of the analyte. The synthesis of these probes frequently involves the reaction of a quinoline aldehyde with a molecule containing a recognition group. nih.gov

For example, a probe for a specific analyte could be synthesized by condensing this compound with a compound containing a chelating group for a metal ion or a reactive site for a specific biomolecule. The change in the electronic environment of the quinoline fluorophore upon analyte binding would result in a detectable change in its fluorescence properties.

A summary of quinoline-based fluorescent probes and their target analytes is provided below.

| Probe Type | Target Analyte | Principle of Detection |

| Quinoline-based probe HQ | Hypochlorous acid (HOCl) | Oxidation of a phenol (B47542) moiety leading to fluorescence quenching. nih.govrsc.org |

| Quinoline-based chemosensor | Copper ions (Cu²⁺/Cu⁺) | Chelation-induced fluorescence enhancement and colorimetric differentiation. rsc.org |

| Quinoline-based probe CuQP-1 | Copper (Cu²⁺) and Sulfide (S²⁻) ions | Sequential detection via fluorescence quenching by Cu²⁺ and restoration by S²⁻. nih.gov |

| Quinoline-based probe Q-tau 4 | Tau aggregates | "Turn-on" fluorescence upon binding to tau fibrils. acs.org |

Derivatization Strategies and Analytical Characterization of 2 Quinolin 2 Yl Acetaldehyde

Derivatization for Enhanced Chromatographic and Spectrometric Detection

Derivatization in chemical analysis involves reacting an analyte with a reagent to produce a new compound with properties that are more suitable for a given analytical method. For an aldehyde like 2-(Quinolin-2-YL)acetaldehyde, this is crucial for improving stability, enhancing chromatographic resolution, and increasing the sensitivity of detection in both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). rsc.org

A prevalent method for the analysis of aldehydes via HPLC involves derivatization with hydrazine-containing reagents to form stable hydrazone derivatives. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 2-nitrophenylhydrazine (B1229437) (2-NPH) are widely employed for this purpose. researchgate.netnih.gov

The core reaction involves the nucleophilic addition of the amino group of the hydrazine (B178648) reagent to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a C=N double bond, creating a hydrazone. nih.govdergipark.org.tr This reaction is typically carried out in an acidic medium, which protonates the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov

The resulting hydrazone derivatives of this compound offer several analytical advantages:

Stability : The hydrazones are generally more stable than the parent aldehyde, preventing degradation during sample preparation and analysis.

Chromatographic Properties : The derivatives often exhibit improved peak shape and resolution on reversed-phase HPLC columns.

Enhanced Detection : The incorporated chromophore (e.g., the dinitrophenyl group from DNPH) allows for sensitive detection using a UV-Vis detector at wavelengths where the underivatized aldehyde does not absorb strongly, typically in the 340–380 nm range. researchgate.netnih.gov

The selection of the derivatization reagent and optimization of reaction conditions, such as pH, temperature, and reaction time, are critical for achieving quantitative derivatization and reliable results. nih.govresearchgate.net

Table 1: Common Hydrazine Reagents for HPLC Derivatization of Aldehydes

| Reagent | Common Abbreviation | Resulting Derivative | Key Advantages |

| 2,4-Dinitrophenylhydrazine | DNPH | 2,4-Dinitrophenylhydrazone | High stability, strong UV chromophore for sensitive detection. nih.govresearchgate.net |

| 2-Nitrophenylhydrazine | 2-NPH | 2-Nitrophenylhydrazone | Used for forming derivatives detectable by UV and mass spectrometry. nih.gov |

| Dansyl Hydrazine | DH | Dansylhydrazone | Produces highly fluorescent derivatives for sensitive fluorescence detection. nih.gov |

| 3-Methyl-2-benzothiazolinone hydrazone | MBTH | Azine dye | Used for spectrophotometric determination of aliphatic aldehydes. dergipark.org.tr |

For the analysis of aldehydes by gas chromatography (GC), it is often necessary to convert them into more volatile and thermally stable derivatives. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA or PFBOA) is a premier reagent for this purpose. nih.govresearchgate.net It reacts with the carbonyl group of this compound to form a stable pentafluorobenzyl oxime derivative. rsc.org

The reaction proceeds via the formation of a Schiff base (C=N) between the aldehyde and the hydroxylamine. rsc.org The key advantages of this derivatization strategy for GC-MS analysis include:

Volatility and Stability : The resulting PFB-oximes are sufficiently volatile and thermally stable for GC analysis.

High Sensitivity : The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to detection by electron capture detection (ECD) or, more commonly, by mass spectrometry operating in the electron capture negative ion chemical ionization (ECNICI) mode. researchgate.netnih.gov This mode provides high selectivity and significantly lower detection limits compared to standard electron impact (EI) ionization. researchgate.net

The derivatization is typically performed under weakly acidic conditions (e.g., pH 4) at elevated temperatures (e.g., 60-70 °C) to ensure a complete and rapid reaction. rsc.orgnih.gov Optimization of reaction time and temperature is essential for achieving high derivatization yields and avoiding potential side reactions. nih.govresearchgate.net

Table 2: Typical Conditions for PFBHA Derivatization for GC-MS

| Parameter | Typical Value/Condition | Rationale |

| Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl | Forms stable, volatile oxime derivatives. nih.govresearchgate.net |

| pH | ~4 | Facilitates the reaction while minimizing analyte degradation. rsc.org |

| Temperature | 60 - 70 °C | Increases reaction rate for efficient derivatization. rsc.orgnih.gov |

| Time | 10 - 60 min | Ensures completion of the reaction; must be optimized. rsc.orgresearchgate.net |

| Analysis Technique | GC-MS (ECNICI mode) | Provides high sensitivity and selectivity for the fluorinated derivative. researchgate.netnih.gov |

In the context of liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), the ionization efficiency of an analyte is paramount for achieving high sensitivity. Neutral molecules like this compound may not ionize efficiently on their own. To overcome this, charged derivatization reagents are employed to introduce a permanent charge into the analyte molecule, thereby significantly boosting the MS signal. nih.gov

A prime example of such a reagent is 2-hydrazinoquinoline (B107646) (HQ). This reagent is particularly relevant as it contains a quinoline (B57606) moiety, which is readily protonated and carries a permanent positive charge under typical reversed-phase LC-MS conditions (acidic mobile phase). The hydrazine portion of HQ reacts with the aldehyde group of this compound to form a stable hydrazone, effectively "tagging" the analyte with a highly ionizable group. nih.gov

The benefits of using a charged reagent like HQ include:

Enhanced ESI-MS Signal : The pre-charged nature of the quinoline tag ensures efficient ionization in the ESI source, leading to a dramatic increase in signal intensity and lower limits of detection. nih.gov

Broad Applicability : HQ can simultaneously derivatize aldehydes, ketones, and carboxylic acids (with an activating agent), allowing for broader metabolite profiling in a single analytical run. nih.gov

Improved Chromatography : The derivatization can improve the chromatographic behavior of small, polar analytes on reversed-phase columns. nih.gov

This strategy of using a charged tag is a powerful tool for the sensitive quantification of low-abundance aldehydes in complex biological or environmental samples. nih.gov

Structural Elucidation via Advanced Spectroscopic and Diffraction Techniques

Once isolated or synthesized, the definitive confirmation of the structure of this compound requires the use of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable techniques for this purpose.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. ethernet.edu.et For this compound, a full suite of NMR experiments is used to unambiguously assign the structure. nih.govclockss.org

¹H NMR : This experiment would reveal the presence of all protons. Key diagnostic signals would include the characteristic downfield singlet or triplet for the aldehyde proton (CHO) at approximately δ 9-10 ppm, and a set of signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the quinoline ring. researchgate.net The protons of the methylene (B1212753) group (-CH₂-) adjacent to the quinoline ring would appear as a doublet coupled to the aldehyde proton.

¹³C NMR : This spectrum would show distinct signals for each carbon atom, including the low-field signal for the carbonyl carbon of the aldehyde group (around δ 200 ppm) and the signals for the carbons of the quinoline ring. bbhegdecollege.com

2D NMR Experiments : To confirm the precise connectivity, two-dimensional NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, allowing for the tracing of the proton network within the quinoline ring and the acetaldehyde (B116499) side chain. nih.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the link between the acetaldehyde moiety and the quinoline ring, for instance, by observing a correlation from the methylene protons to the C-2 carbon of the quinoline ring. nih.govclockss.org

Table 3: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Key Features and Correlations |

| Aldehyde Proton (-CHO) | ¹H NMR | 9.0 - 10.0 | Singlet or triplet, shows HMBC correlation to methylene carbon. |

| Methylene Protons (-CH₂-) | ¹H NMR | 3.5 - 4.5 | Doublet, shows COSY correlation to aldehyde proton and HMBC to quinoline C-2. |

| Quinoline Protons | ¹H NMR | 7.0 - 8.5 | Multiple signals in the aromatic region, assignments confirmed by COSY. researchgate.net |

| Aldehyde Carbon (-CHO) | ¹³C NMR | 195 - 205 | Characteristic downfield signal for a carbonyl carbon. |

| Methylene Carbon (-CH₂-) | ¹³C NMR | 45 - 55 | Signal correlated to methylene protons via HSQC. |

| Quinoline Carbons | ¹³C NMR | 120 - 150 | Set of signals for the aromatic and heterocyclic carbons. nih.gov |

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and to deduce its structure based on its fragmentation pattern. nih.gov

Molecular Weight Determination : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ in positive ion mode). For this compound (C₁₁H₉NO), HRMS would confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis (MS/MS) : In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern serves as a structural fingerprint. nih.govnih.gov For this compound, characteristic fragmentation pathways would likely include:

Loss of the formyl radical (-CHO) or carbon monoxide (CO).

Cleavage of the bond between the methylene group and the quinoline ring.

The quinoline ring itself is a very stable structure and would likely appear as a prominent fragment ion in the spectrum.

The combination of accurate mass measurement and logical fragmentation analysis provides unequivocal evidence for the molecular formula and the core structural components of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique fingerprint, with specific peaks corresponding to the vibrational frequencies of different bonds. For this compound, the key functional groups are the quinoline ring system and the acetaldehyde side chain.

The IR spectrum of quinoline and its derivatives is characterized by several distinct absorption bands. The C–H stretching vibrations of the aromatic quinoline ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of sharp bands in the 1620-1430 cm⁻¹ region. Furthermore, the C–N stretching vibrations within the quinoline moiety are expected to appear in the 1325–1230 cm⁻¹ range. mdpi.com The out-of-plane C–H bending vibrations of the substituted quinoline ring can also provide information about the substitution pattern and are generally found in the 900-650 cm⁻¹ region.

The acetaldehyde group introduces characteristic absorption peaks. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which for saturated aldehydes typically appears around 1730 cm⁻¹. libretexts.org However, conjugation of the carbonyl group with an aromatic ring, as is the case in this compound, is known to lower the absorption frequency by approximately 25 cm⁻¹, placing the expected peak near 1705 cm⁻¹. libretexts.org Another key feature of aldehydes is the presence of two characteristic C–H stretching absorptions for the aldehydic proton, which are found between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹. libretexts.org The lower frequency peak is often a clear indicator for the presence of an aldehyde functional group. researchgate.net

Derivatization of this compound would lead to predictable changes in the IR spectrum. For instance, the formation of a hydrazone derivative through reaction with a hydrazine would result in the disappearance of the characteristic C=O stretching band of the aldehyde and the appearance of a C=N stretching vibration, typically in the 1650-1600 cm⁻¹ region. nih.gov Additionally, the N-H stretching vibrations of the hydrazone would be observed in the 3400-3200 cm⁻¹ range. nih.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Quinoline C–H | Stretching | 3100-3000 |

| Quinoline C=C, C=N | Stretching | 1620-1430 |

| Quinoline C–N | Stretching | 1325-1230 |

| Aldehyde C=O | Stretching | ~1705 (conjugated) |

| Aldehyde C–H | Stretching | 2860-2800 and 2760-2700 |

| Hydrazone C=N | Stretching | 1650-1600 |

| Hydrazone N-H | Stretching | 3400-3200 |

Theoretical and Computational Investigations of 2 Quinolin 2 Yl Acetaldehyde

Quantum Mechanical Studies on Electronic Properties and Molecular Orbitals

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 2-(quinolin-2-yl)acetaldehyde. These studies provide insights into the distribution of electrons, the energies of molecular orbitals, and other key electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov For quinoline (B57606) derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is often centered on the electron-deficient pyridine (B92270) part of the ring and any attached electron-withdrawing groups. In the case of this compound, the acetaldehyde (B116499) substituent would influence the energies and distributions of these orbitals.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For quinoline derivatives, the nitrogen atom is the most electronegative site, exhibiting a region of negative electrostatic potential, making it susceptible to electrophilic attack or protonation. The aldehyde group in this compound would also present a region of negative potential around the oxygen atom and a region of positive potential around the carbonyl carbon, indicating its electrophilic nature.

Electronic Descriptors: DFT calculations can determine various global reactivity descriptors. rsc.org These descriptors, derived from the energies of the FMOs, help quantify the molecule's reactivity. Studies on related quinoline derivatives provide a basis for estimating these values. researchgate.netarabjchem.org

| Descriptor | Formula | Significance | Illustrative Value (eV) for a Quinoline Aldehyde Analogue |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 7.326 researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 4.583 researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 1.371 researchgate.net |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. | -5.954 researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. | 12.929 researchgate.net |

This interactive table contains illustrative data based on computational studies of quinoline-2-carbaldehyde benzoyl hydrazone, a related analogue. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a framework for investigating the step-by-step pathways of chemical reactions, including the identification of intermediates and the calculation of transition state energies. ucsb.eduucsb.edu For this compound, several reaction types can be modeled.

Reactions at the Aldehyde Group: The acetaldehyde moiety can undergo various characteristic reactions, such as nucleophilic addition, oxidation, and reduction. Computational modeling can map the potential energy surface for these transformations. For instance, the addition of a nucleophile to the carbonyl carbon would proceed through a transition state that can be located and characterized using methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms. ucsb.edu The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

Reactions involving the α-Carbon: The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate in reactions like aldol (B89426) condensations. youtube.com Computational studies can model the deprotonation step, the stability of the resulting enolate, and its subsequent reaction with an electrophile, providing insights into the reaction's feasibility and stereoselectivity.

Transition State Analysis: A critical aspect of modeling reaction mechanisms is the verification of transition states. A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu Frequency calculations are essential to confirm the nature of the stationary points found during optimization. ucsb.edu Automated algorithms have been developed to streamline the process of finding transition states and calculating reaction rates. nih.govnih.gov

| Reaction Type | Key Computational Steps | Expected Outcome |

| Nucleophilic Addition to C=O | 1. Model reactant complex. 2. Locate transition state. 3. Optimize product structure. | Activation energy barrier, reaction energy, geometry of the tetrahedral intermediate. |

| Enolate Formation | 1. Model reaction with a base. 2. Find transition state for proton abstraction. 3. Calculate enolate stability. | pKa estimation, geometry and charge distribution of the enolate. |

| Aldol Condensation | 1. Model enolate + aldehyde reaction. 2. Locate C-C bond-forming transition state. 3. Analyze stereochemical pathways. | Diastereoselectivity prediction, overall reaction profile. |

This interactive table outlines the general computational workflow for studying reactions of this compound.

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions.

Electrophilic and Nucleophilic Sites: The quinoline ring itself is subject to electrophilic and nucleophilic attack. Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring, typically at the C5 and C8 positions, as the pyridine ring is deactivated by the nitrogen atom. uop.edu.pk Nucleophilic substitution, on the other hand, is favored at the C2 and C4 positions. uop.edu.pk The presence of the acetaldehyde group at the C2 position would further influence this reactivity. Computational analysis of the Fukui functions or the dual descriptor can provide a quantitative measure of the local reactivity at each atomic site.

Selectivity in Reactions: In reactions with multiple possible outcomes, computational modeling can predict the most likely product by comparing the activation energies of the competing pathways. For example, in an aldol condensation, this compound could potentially act as either the nucleophilic enolate or the electrophilic aldehyde. By calculating the energies of the transition states for both pathways, the preferred role of the molecule can be determined.

Mechanistic Research and Kinetic Studies on Transformations Involving 2 Quinolin 2 Yl Acetaldehyde

Elucidation of Reaction Pathways and Intermediate Species

The transformation of 2-(quinolin-2-yl)acetaldehyde, and reactions where it acts as an intermediate, proceed through several well-established pathways involving distinct reactive species. The aldehyde's structure, featuring an active α-methylene group adjacent to the quinoline (B57606) ring, dictates its reactivity.

Key reaction pathways include aldol-type condensations, Schiff base formation, and its role as an intermediate in the functionalization of 2-methylquinoline (B7769805). The classical Friedländer synthesis, which typically involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group, provides a mechanistic blueprint for how this compound would react. wikipedia.orgorganicreactions.org Two primary mechanistic pathways are considered plausible for such condensations. wikipedia.org

Aldol (B89426) Condensation Pathway: The reaction initiates with an aldol addition between the enolate of this compound and a carbonyl compound, or between 2-aminobenzaldehyde and this compound itself. This forms an aldol adduct which then undergoes dehydration to yield an unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via imine formation and final aromatization leads to the quinoline product. Detailed studies on Friedländer-type reactions suggest the initial aldol condensation is often the slow, rate-limiting step, followed by rapid cyclization and dehydration. researchgate.net

Schiff Base (Imine) Pathway: Alternatively, the initial step can be the formation of a Schiff base (an imine) between the amine and the carbonyl group. This is followed by an intramolecular aldol-type reaction, cyclization, and subsequent elimination of water to form the final aromatic product. wikipedia.orgnih.gov

In the context of reactions starting from 2-methylquinolines, this compound can be considered a transient intermediate. For example, the Perkin condensation of 2-methylquinoline with aromatic aldehydes to form (E)-2-styrylquinolines proceeds via an enamine intermediate, which attacks the aldehyde to furnish a (quinolin-2-yl)ethan-1-ol derivative. nih.gov This alcohol is a direct precursor to this compound via oxidation.

The table below summarizes key intermediates identified or proposed in transformations analogous to those involving this compound.

Table 1: Key Intermediates in Quinoline Transformations

| Intermediate Species | Reaction Type | Description | Source |

|---|---|---|---|

| Enamine/Enolate | Aldol/Friedländer Condensation | Formed from the α-methylene group of the acetaldehyde (B116499). It acts as the key nucleophile that attacks a carbonyl electrophile. Two regioisomeric enamine intermediates can form from unsymmetrical ketones, influencing regioselectivity. | nih.govwikipedia.orgresearchgate.net |

| Aldol Adduct | Aldol/Friedländer Condensation | The initial product of the nucleophilic addition of the enolate to a carbonyl group. This species is typically unstable and rapidly undergoes dehydration. | wikipedia.orgresearchgate.net |

| Schiff Base (Imine) | Friedländer/Doebner-von Miller Reaction | Formed by the condensation of an amino group (e.g., from aniline (B41778) or 2-aminobenzaldehyde) with the aldehyde group. This is a key step in an alternative mechanistic pathway. | wikipedia.orgnih.gov |

| (Quinolin-2-yl)ethan-1-ol | Perkin Condensation | An alcohol intermediate formed during the synthesis of styrylquinolines from 2-methylquinoline and benzaldehydes. It is the reduction product of this compound. | nih.gov |

| Phenylethynyl Radical | Deoxygenative Alkynylation | In reactions involving quinoline N-oxides and terminal alkynes, a radical intermediate can be generated from the alkyne, which then attacks the quinoline ring system. | acs.org |

Kinetic Analysis of Reaction Rates and Factors Influencing Kinetics

Direct kinetic studies specifically on reactions of this compound are not extensively documented. However, analysis of related transformations, such as the Friedländer and Doebner-von Miller syntheses, provides significant insight into the factors that govern reaction rates.

The kinetics of these reactions are highly dependent on several factors:

Catalysis: Both acid and base catalysis are effective in promoting quinoline synthesis. jk-sci.comnih.gov The choice of catalyst can dramatically alter the reaction rate and sometimes the pathway. Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., ZnCl₂, SnCl₄) are commonly employed to activate the carbonyl groups. organicreactions.orgwikipedia.orgresearchgate.net Base catalysts (e.g., NaOH, sodium ethoxide) are used to facilitate the formation of the nucleophilic enolate. organicreactions.orgresearchgate.netbeilstein-journals.org

Reaction Medium and Temperature: The choice of solvent (e.g., ethanol (B145695), DMF) and reaction temperature significantly impacts kinetics. jk-sci.com Many classical syntheses require reflux conditions (80–120 °C) to proceed at a practical rate. jk-sci.com However, modern techniques have demonstrated remarkable rate accelerations. For instance, conducting the Friedländer synthesis in charged microdroplets via electrospray ionization can reduce reaction times from hours to milliseconds without the need for an external acid catalyst. nih.gov

Substituent Effects: The electronic nature of substituents on either the quinoline ring or the reacting partner influences reaction rates. Electron-withdrawing groups on the carbonyl component can increase its electrophilicity and accelerate the initial nucleophilic attack. Conversely, the reactivity of quinoline N-oxides in 1,3-dipolar cycloadditions is greatly affected by the nature and position of substituents on the quinoline ring. clockss.org

Reaction Order: Kinetic studies on the Vilsmeier-Haack reaction to produce 2-chloroquinoline-3-carbaldehydes show that the reaction is second order, with the rate-determining step being the initial reaction between the Vilsmeier reagent and the acetanilide (B955) substrate. researchgate.net This suggests that for many transformations involving this compound, the initial bimolecular condensation or addition is likely the rate-determining step. researchgate.net

The following table summarizes factors known to influence the kinetics of relevant quinoline syntheses.

Table 2: Factors Influencing Reaction Kinetics in Quinoline Synthesis

| Factor | Effect on Reaction Rate | Example System | Source |

|---|---|---|---|

| Acid/Base Catalyst | Increases rate by activating carbonyls (acid) or promoting enolate formation (base). | Friedländer & Doebner-von Miller syntheses. | organicreactions.orgwikipedia.orgnih.gov |

| Temperature | Higher temperatures generally increase the reaction rate, often requiring reflux. | Classical Friedländer synthesis. | jk-sci.com |

| Reaction Environment | Charged microdroplets can accelerate reactions by orders of magnitude compared to bulk phase. | Friedländer synthesis via electrospray. | nih.gov |

| Substituents | Electronic properties of substituents on reactants can accelerate or decelerate the reaction. | Cycloadditions with substituted quinoline N-oxides. | clockss.org |

| Reagent Concentration | Rate is often dependent on the concentration of both reactants, as seen in second-order reactions. | Vilsmeier-Haack formylation. | researchgate.net |

Stereochemical Aspects and Regioselectivity in Reactions of this compound

The structure of this compound presents interesting challenges and opportunities regarding stereochemistry and regioselectivity.

Regioselectivity:

The primary issue of regioselectivity arises when this compound undergoes condensation reactions, such as the Friedländer synthesis, with an unsymmetrical ketone. The aldehyde itself possesses an α-methylene group, making it an active methylene (B1212753) component. When reacting with a 2-aminoaryl ketone, the reaction is straightforward. However, if a 2-amino benzaldehyde (B42025) is reacted with an unsymmetrical ketone, two different enolates can form, leading to two potential regioisomeric quinoline products.

Research on the Friedländer synthesis has shown that the reaction of 2-aminoacetophenone (B1585202) with an unsymmetrical ketone can lead to the formation of two regioisomeric enamine intermediates, resulting in a mixture of products. researchgate.net The ratio of these products is influenced by steric and electronic factors, as well as the reaction conditions. Similarly, if this compound were to react with an unsymmetrical ketone in a base-catalyzed condensation, competition would exist between the deprotonation of the aldehyde's α-methylene group and the two α-positions of the ketone, leading to complex product mixtures.

C-H activation strategies for functionalizing the quinoline ring also face regioselectivity challenges. The activation of a specific C-H bond (e.g., at C4 vs. C2) often depends on the directing group and the catalyst system used. nih.gov

Table 3: Regiochemical Outcomes in Friedländer-type Condensations

| Reactants | Potential Intermediates | Outcome | Source |

|---|---|---|---|

| 2-Aminoacetophenone + Unsymmetrical Ketone | Two regioisomeric enamine intermediates (A and B) | Mixture of angular and linear annulation products, indicating competition between condensation at the α and α' positions. | researchgate.net |

| 2-Aminobenzaldehyde + Unsymmetrical Ketone | Two regioisomeric enolates from the ketone | Formation of a mixture of 2,3- and 2,4-disubstituted quinolines. | nih.gov |

| Benzynes + Pyridine (B92270) N-oxides | - | Altering reaction conditions (e.g., adding ethyl propiolate) can switch the regioselectivity from forming 2-substituted pyridines to 3-substituted pyridines. | rsc.org |

Stereochemistry:

Stereochemical considerations are paramount in reactions that create new stereocenters or geometric isomers.

Geometric Isomerism: In condensation reactions where the α-methylene group of this compound reacts with another carbonyl compound, a new carbon-carbon double bond is formed. This can lead to the formation of E and Z geometric isomers. For instance, the Perkin condensation of 2-methylquinolines with aromatic aldehydes is known to afford the thermodynamically more stable (E)-configured styrylquinolines. nih.gov The formation of a specific isomer is often dictated by the stability of the transition state leading to its formation.

Chiral Centers: While this compound itself is achiral, its reactions can generate chiral products. Reaction of the aldehyde with a chiral nucleophile or the use of a chiral catalyst in a condensation reaction could lead to the enantioselective or diastereoselective formation of products with new stereocenters. The development of asymmetric Friedländer reactions is an active area of research aimed at producing chiral quinolines. nih.gov The formation of Schiff bases from quinolinecarbaldehydes and subsequent cycloaddition reactions are known routes to chiral heterocyclic systems like azetidinones. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Quinolin-2-YL)acetaldehyde in a laboratory setting?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, which involves treating 2-methylquinoline derivatives with a reagent system of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Key steps include:

- Reagent Preparation : Generate the Vilsmeier-Haack complex by mixing POCl₃ and DMF at 0–5°C.

- Reaction Conditions : Add 2-methylquinoline dropwise under inert atmosphere and maintain temperatures below 50°C to avoid side reactions.

- Workup : Quench the reaction with ice-water, neutralize with sodium bicarbonate, and extract the product using dichloromethane. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Critical Note : Monitor reaction progress via TLC, and optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to DMF) to maximize yield.

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing into drains .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the Vilsmeier-Haack formylation of 2-methylquinoline derivatives to improve yields of this compound?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures between 40–45°C to balance reaction rate and byproduct formation. Higher temperatures (>50°C) may lead to over-chlorination .

- Solvent Selection : Use anhydrous dichloroethane for improved reagent solubility and stability.

- Post-Reaction Quenching : Gradually add crushed ice to the reaction mixture to minimize exothermic decomposition.

- Yield Improvement : Introduce electron-withdrawing groups (e.g., chloro at the 4-position of quinoline) to enhance electrophilicity at the 2-methyl site .

Q. What analytical techniques are most effective for characterizing the structural purity of this compound, and how should data contradictions be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and quinoline backbone signals. Cross-validate with 2D-COSY for coupling patterns.

- X-Ray Crystallography : Employ SHELX software for structure refinement. Ensure high-resolution data (R-factor < 5%) by optimizing crystal growth in ethyl acetate/hexane .

- Resolving Contradictions : If NMR and crystallography data conflict (e.g., unexpected tautomerism), perform dynamic NMR experiments or DFT calculations to assess conformational stability .

Q. How does the presence of electron-withdrawing or donating groups on the quinoline ring influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Substituents like -Cl at the 4-position increase electrophilicity of the aldehyde, accelerating nucleophilic attacks (e.g., Grignard additions). Monitor via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

- Electron-Donating Groups (EDGs) : -OCH₃ groups reduce aldehyde reactivity, requiring Lewis acid catalysts (e.g., BF₃·Et₂O) to activate the carbonyl.

- Quantitative Analysis : Use Hammett plots to correlate substituent σ-values with reaction rates .

Q. What strategies can be employed to mitigate the instability of this compound during prolonged storage or under varying pH conditions?

- Methodological Answer :

- Stabilization Techniques :

- pH Control : Buffer solutions (pH 6–7) minimize aldol condensation. Avoid alkaline conditions to prevent enolate formation .

- Antioxidants : Add 0.1% (w/w) BHT (butylated hydroxytoluene) to inhibit oxidation.

- Lyophilization : Freeze-dry the compound under vacuum for long-term storage .

- Stability Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products like quinoline dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.